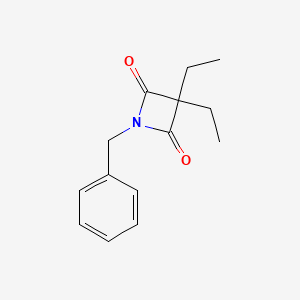

1-Benzyl-3,3-diethylazetidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ベンジル-3,3-ジエチルアゼチジン-2,4-ジオンは、そのユニークな化学構造と潜在的な用途により、科学研究の様々な分野で注目を集めている合成有機化合物です。この化合物は、ベンジル基とジエチル基が置換された4員環のアゼチジン環を特徴とし、化学修飾と用途のための汎用性の高い分子となっています。

準備方法

合成ルートと反応条件

1-ベンジル-3,3-ジエチルアゼチジン-2,4-ジオンの合成は、通常、適切な前駆体の環化を制御された条件下で行います。一般的な方法の1つは、塩基の存在下でベンジルアミンとマロン酸ジエチルを反応させた後、適切な脱水剤を用いて環化させる方法です。反応条件は、目的の生成物を高収率かつ高純度で得るために、温度とpHを慎重に制御する必要があります。

工業生産方法

1-ベンジル-3,3-ジエチルアゼチジン-2,4-ジオンの工業生産には、同様の合成ルートを使用する場合がありますが、より大規模に行われます。このプロセスは、コスト効率と効率性を高めるために最適化されており、反応パラメータを監視および制御するための連続フロー反応器や自動システムの使用が含まれます。化合物の精製は、通常、結晶化またはクロマトグラフィー法によって行われます。

化学反応の分析

反応の種類

1-ベンジル-3,3-ジエチルアゼチジン-2,4-ジオンは、以下のような様々な化学反応を起こします。

酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いることで、対応するケトンやカルボン酸を生成することができます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いることで、アルコールやアミンを生成することができます。

置換: ハロアルカンやスルホン酸塩などの試薬を用いることで、求核置換反応によってベンジル基を他の官能基に置換することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、三酸化クロム; 酸性または塩基性条件。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム; 無水条件。

置換: ハロアルカン、スルホン酸塩; 極性非プロトン性溶媒。

生成される主な生成物

酸化: ケトン、カルボン酸。

還元: アルコール、アミン。

置換: 様々な置換ベンジル誘導体。

科学研究における用途

化学: 医薬品や農薬など、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: ヒト好中球エラスターゼの阻害剤としての可能性が調査されています。これは、炎症性疾患に関連しています.

医学: ヒト白血病、肺癌、乳癌、膀胱癌などの様々な癌細胞株に対する抗増殖活性が研究されています.

産業: 新素材や化学プロセスの開発における潜在的な用途があります。

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Industry: Potential applications in the development of new materials and chemical processes.

作用機序

1-ベンジル-3,3-ジエチルアゼチジン-2,4-ジオンの作用機序は、特定の分子標的および経路との相互作用を伴います。例えば、酵素阻害剤として、ヒト好中球エラスターゼの活性部位に結合し、酵素が基質を触媒することを阻害します。 この阻害は、競合的阻害と非競合的阻害の両方を含む混合機構によって達成されます . この化合物の抗増殖活性は、カスパーゼ-3などのアポトーシス経路の活性化を介して、癌細胞における細胞周期停止とアポトーシスを誘導する能力に起因しています .

類似の化合物との比較

1-ベンジル-3,3-ジエチルアゼチジン-2,4-ジオンは、以下のような他のアゼチジン誘導体と比較することができます。

3,3-ジエチルアゼチジン-2,4-ジオン: ベンジル基がありません。そのため、化学反応性と生物学的活性が異なる場合があります。

1-ベンジル-3,3-ジメチルアゼチジン-2,4-ジオン: ジエチル基をジメチル基に置換すると、化合物の立体および電子特性に影響を与え、反応性や生物学的標的との相互作用に影響を与える可能性があります。

1-ベンジル-3,3-ジエチルピロリジン-2,4-ジオン: 5員環のピロリジン環は、4員環のアゼチジン環と比較して、異なる化学的および生物学的特性を付与する可能性があります。

1-ベンジル-3,3-ジエチルアゼチジン-2,4-ジオンのユニークな点は、その特定の置換パターンにあります。これは、異なる化学的および生物学的特性を付与し、様々な研究用途に貴重な化合物となっています。

類似化合物との比較

1-benzyl-3,3-diethylazetidine-2,4-dione can be compared with other azetidine derivatives, such as:

3,3-diethylazetidine-2,4-dione: Lacks the benzyl group, which may result in different chemical reactivity and biological activity.

1-benzyl-3,3-dimethylazetidine-2,4-dione: Substitution of diethyl groups with dimethyl groups can affect the compound’s steric and electronic properties, influencing its reactivity and interactions with biological targets.

1-benzyl-3,3-diethylpyrrolidine-2,4-dione: The five-membered pyrrolidine ring may confer different chemical and biological properties compared to the four-membered azetidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

特性

分子式 |

C14H17NO2 |

|---|---|

分子量 |

231.29 g/mol |

IUPAC名 |

1-benzyl-3,3-diethylazetidine-2,4-dione |

InChI |

InChI=1S/C14H17NO2/c1-3-14(4-2)12(16)15(13(14)17)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChIキー |

FWKVKYCYDHDEBH-UHFFFAOYSA-N |

正規SMILES |

CCC1(C(=O)N(C1=O)CC2=CC=CC=C2)CC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。